Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide
Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-acetamido-2-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate research and development activities, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.
Core Physicochemical Data
The experimental determination of all physicochemical properties of 5-acetamido-2-chlorobenzoic acid is not extensively documented in publicly available literature. The following tables summarize the available data, including calculated values which should be used with the understanding that they are predictions and not experimentally verified. For context, experimentally determined properties of the related compound, 2-chlorobenzoic acid, are also provided.
Table 1: Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈ClNO₃ | - |
| Molecular Weight | 213.62 g/mol | - |
| Boiling Point | 453.0 °C at 760 mmHg | Calculated[1] |
| Melting Point | Not Experimentally Determined | - |
| pKa | Not Experimentally Determined | - |
| Aqueous Solubility | Not Experimentally Determined | - |
| Octanol-Water Partition Coefficient (logP) | Not Experimentally Determined | - |
| Density | 1.453 g/cm³ | Calculated[1] |
| Refractive Index | 1.631 | Calculated[1] |
| Flash Point | 227.8 °C | Calculated[1] |
Table 2: Experimental Physicochemical Properties of 2-Chlorobenzoic Acid (for comparison)
| Property | Value | Source/Method |
| Melting Point | 138-140 °C | Experimental[2][3] |
| Boiling Point | 285 °C | Experimental[4] |
| pKa | 2.89 | Experimental[4] |
| Aqueous Solubility | Soluble in hot water; 1 part in 900 parts cold water | Experimental[3][5] |
| Octanol-Water Partition Coefficient (logP) | 2.04 - 2.05 | Experimental[2][4] |
Experimental Protocols
The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of 5-acetamido-2-chlorobenzoic acid.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.
Materials:
-
5-acetamido-2-chlorobenzoic acid, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with heating oil or digital melting point apparatus)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered 5-acetamido-2-chlorobenzoic acid is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: A precisely weighed amount of 5-acetamido-2-chlorobenzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, measured increments to the stirred solution of the acid. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is determined from the steepest part of the curve (the inflection point). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Aqueous Solubility (HPLC Method)
This protocol describes the determination of the aqueous solubility of an organic compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
Deionized water
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Equilibrium Establishment: An excess amount of 5-acetamido-2-chlorobenzoic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any particulate matter.
-
HPLC Analysis: A known volume of the filtered, saturated solution is injected into the HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
-
Solubility Calculation: The aqueous solubility is reported as the concentration determined by HPLC.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This protocol details the classic shake-flask method for determining the octanol-water partition coefficient, a measure of a compound's lipophilicity.
Materials:
-
5-acetamido-2-chlorobenzoic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of 5-acetamido-2-chlorobenzoic acid is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC.
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow
5-acetamido-2-chlorobenzoic acid is typically synthesized from a substituted aminobenzoic acid precursor. The following diagram illustrates a logical workflow for its preparation.
Caption: Synthesis workflow for 5-acetamido-2-chlorobenzoic acid.
Detailed Synthesis Protocol
The following is a plausible experimental protocol for the synthesis of 5-acetamido-2-chlorobenzoic acid based on standard organic chemistry procedures for the acetylation of aminobenzoic acids.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, 2-amino-5-chlorobenzoic acid is dissolved in a suitable solvent such as pyridine, which also acts as a base.
-
Acetylation: The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl to remove pyridine, followed by water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-acetamido-2-chlorobenzoic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.
This guide provides a foundational understanding of the physicochemical properties of 5-acetamido-2-chlorobenzoic acid. For definitive quantitative values, experimental determination using the outlined protocols is recommended.
References
- 1. CAS # 719282-11-8, 5-Acetamido-2-chlorobenzoic acid: more information. [ww.chemblink.com]
- 2. 2-Chlorobenzoic acid | CAS#:118-91-2 | Chemsrc [chemsrc.com]
- 3. 2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
